molecular formula C20H12Cl3FN2O B388679 3-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

3-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B388679
M. Wt: 421.7g/mol
InChI Key: SUAAJRMEJUQPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a synthetic organic compound belonging to the quinazolinone class Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-fluoroaniline and 2,4-dichlorobenzaldehyde.

    Condensation Reaction: The aniline derivative undergoes a condensation reaction with the aldehyde derivative in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to form an imine intermediate.

    Cyclization: The imine intermediate is then subjected to cyclization under acidic or basic conditions to form the quinazolinone core structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones.

Scientific Research Applications

3-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Pharmacology: It is investigated for its anti-inflammatory and analgesic properties, making it a candidate for the development of new pain-relief medications.

    Biological Research: The compound is used in studies to understand its mechanism of action and its effects on various biological systems.

    Industrial Applications: It may be used as an intermediate in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 3-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival. Additionally, it may modulate signaling pathways involved in inflammation and pain perception.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chloro-4-fluorophenyl)-2-phenylquinazolin-4(3H)-one: Similar structure but lacks the 2,4-dichlorophenyl group.

    2-(2,4-dichlorophenyl)-3-phenylquinazolin-4(3H)-one: Similar structure but lacks the 3-chloro-4-fluorophenyl group.

    3-(3-chloro-4-fluorophenyl)-2-(2,4-dichlorophenyl)quinazolin-4(3H)-one: Similar structure but lacks the dihydro component.

Uniqueness

The uniqueness of 3-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its specific combination of substituents, which may confer distinct biological activities and pharmacological properties. The presence of both chloro and fluoro groups, along with the dihydroquinazolinone core, contributes to its unique chemical behavior and potential therapeutic applications.

Properties

Molecular Formula

C20H12Cl3FN2O

Molecular Weight

421.7g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-2-(2,4-dichlorophenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C20H12Cl3FN2O/c21-11-5-7-13(15(22)9-11)19-25-18-4-2-1-3-14(18)20(27)26(19)12-6-8-17(24)16(23)10-12/h1-10,19,25H

InChI Key

SUAAJRMEJUQPOS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)F)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.